

Core Physicochemical and Spectroscopic Profile

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Compound of Interest

Compound Name: 4-Chloro-3-methylquinoline

Cat. No.: B1630497

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4-Chloro-3-methylquinoline is a substituted quinoline, a class of compounds that forms the backbone of numerous pharmaceuticals.^[1] Its utility stems from a unique combination of electronic and steric properties conferred by the chloro, methyl, and bicyclic aromatic quinoline core.

Structural and Physical Data

A summary of the key physicochemical properties of **4-Chloro-3-methylquinoline** is presented below. These parameters are critical for its handling, reaction setup, and purification.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ ClN	[2]
Molecular Weight	177.63 g/mol	[2]
CAS Number	63136-60-7	[3]
Appearance	Off-white to light yellow solid	[3][4]
Melting Point	60 °C	[3][5]
Boiling Point (Predicted)	276.1 ± 20.0 °C at 760 mmHg	[4][5]
Density (Predicted)	1.225 ± 0.06 g/cm ³	[4][5]
pKa (Predicted)	3.74 ± 0.24	[4]
XLogP3	3.2	[2][5]

Spectroscopic Signature

The structure of **4-Chloro-3-methylquinoline** can be unequivocally confirmed by standard spectroscopic methods.

- ¹H NMR (400 MHz, CDCl₃): δ 8.03-7.96 (m, 2H), 7.78-7.73 (m, 1H), 7.70-7.65 (m, 1H), 7.53 (ddt, J= 8.1, 7.0, 1.1 Hz, 1H), 2.54 (d, J= 1.0 Hz, 3H).[5] This spectrum is characteristic, showing the aromatic protons of the quinoline core and the distinct singlet for the methyl group at the 3-position.
- Mass Spectrometry (MS): The monoisotopic mass is 177.0345270 Da.[2] Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern.

Synthesis Methodology: A Self-Validating Protocol

The synthesis of substituted quinolines can be achieved through various classic methods like the Skraup, Combes, or Friedlander syntheses, which typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds or β-dicarbonyls.[6] However, for producing **4-Chloro-3-methylquinoline** specifically, a more direct and high-yielding approach starts from the corresponding quinolinol.

The most common laboratory-scale synthesis involves the chlorination of 3-methylquinolin-4-ol. [5] This precursor is readily accessible and the subsequent chlorination step is robust.

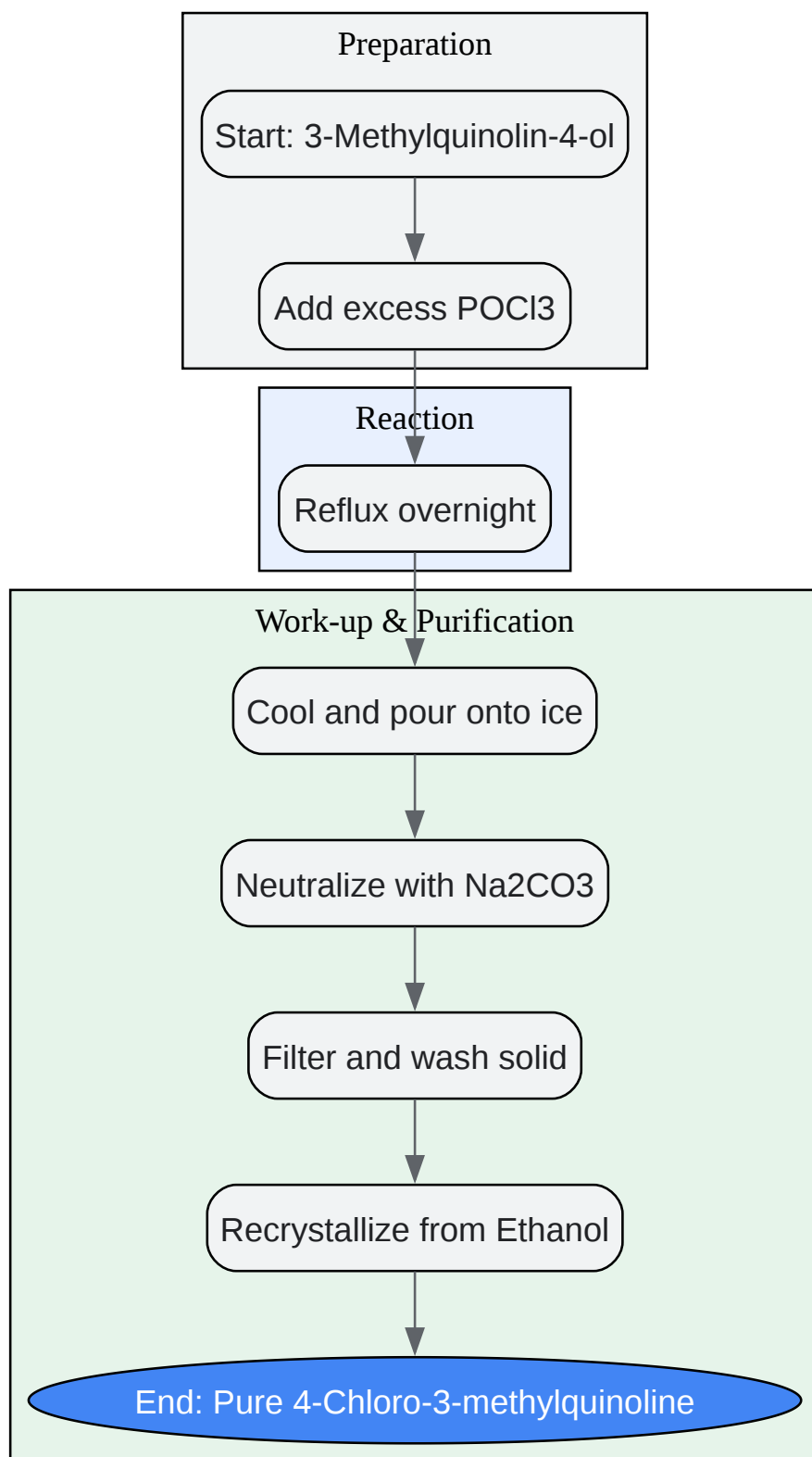
Experimental Protocol: Chlorination of 3-Methylquinolin-4-ol

This protocol describes a standard procedure for converting the hydroxyl group at the 4-position into a chloro group, a crucial transformation that activates the molecule for subsequent functionalization.

Rationale: Phosphorus oxychloride (POCl_3) is a powerful dehydrating and chlorinating agent. It reacts with the tautomeric keto form of 4-hydroxyquinoline to form a phosphate ester intermediate, which is then displaced by a chloride ion to yield the 4-chloro derivative. The reaction is typically driven to completion by using POCl_3 as both the reagent and the solvent.

Step-by-Step Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-methylquinolin-4-ol (1.0 equivalent).
- **Reagent Addition:** Carefully add an excess of phosphorus oxychloride (POCl_3) to the flask. The reaction is often performed neat.
- **Heating:** Heat the reaction mixture to reflux and maintain for several hours (typically overnight, monitoring by TLC is recommended). [5]
- **Work-up:** After cooling the mixture to room temperature, pour it cautiously onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl_3 .
- **Neutralization:** Slowly neutralize the acidic solution with a base, such as sodium carbonate (Na_2CO_3), until the solution is alkaline. [5]
- **Isolation:** The product will precipitate as a solid. Collect the precipitate by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum. [5]
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield **4-Chloro-3-methylquinoline** as a light yellow solid. [5]



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Caption: Workflow for the synthesis of **4-Chloro-3-methylquinoline**.

Chemical Reactivity and Mechanistic Insights

The reactivity of **4-Chloro-3-methylquinoline** is dominated by the chemistry of its chloro-substituted pyridine ring. The electron-withdrawing nature of the ring nitrogen makes the C4 position highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (S_NAr) at the C4-Position

The cornerstone of **4-Chloro-3-methylquinoline**'s utility is its participation in Nucleophilic Aromatic Substitution (S_NAr) reactions.^[7] The chlorine atom at the 4-position is an excellent leaving group, and this position is activated towards nucleophilic attack by the electron-withdrawing effect of the quinoline nitrogen.^{[7][8]}

Mechanism: The S_NAr reaction proceeds via a two-step addition-elimination mechanism.

- Addition: A nucleophile attacks the electron-deficient carbon at the C4 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.^[9] The negative charge is delocalized onto the electronegative nitrogen atom, which significantly stabilizes the intermediate and lowers the activation energy for this step.
- Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

This pathway is central to the synthesis of a vast array of 4-substituted quinolines, which are prominent scaffolds in many biologically active compounds, including antimalarials and kinase inhibitors.^{[1][7]}

Caption: Mechanism of Nucleophilic Aromatic Substitution (S_NAr) at C4.

Electrophilic Aromatic Substitution

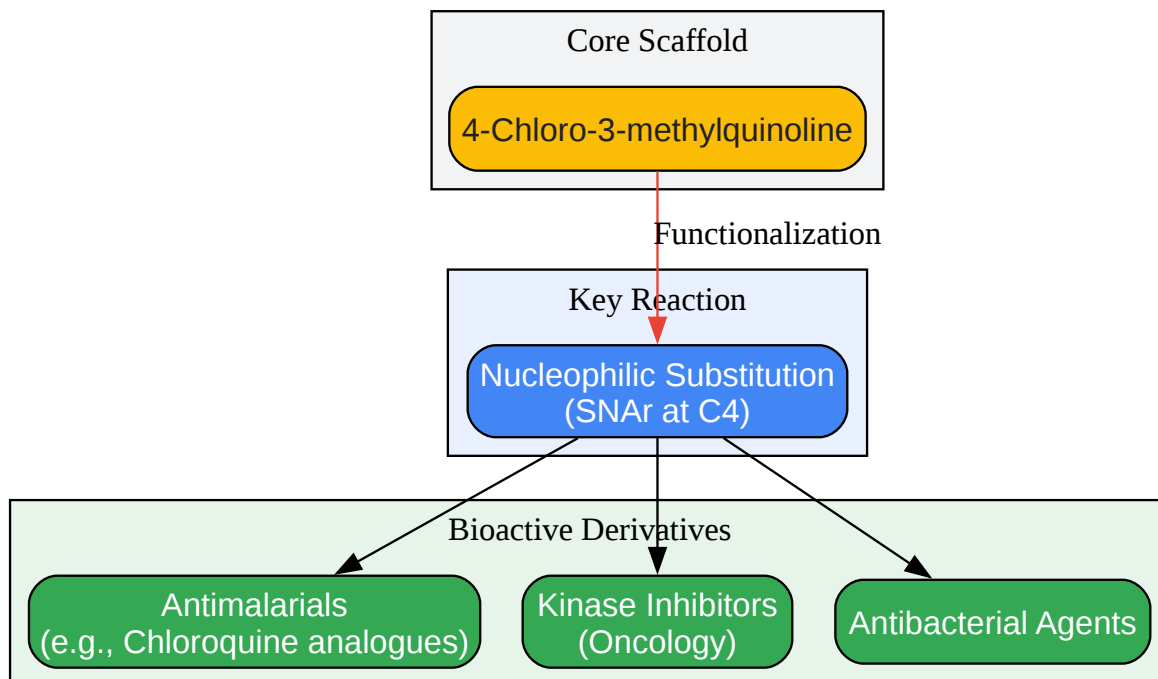
In contrast to the pyridine ring, the benzene ring of the quinoline system is electron-rich and undergoes electrophilic aromatic substitution.^[10] However, the pyridine ring as a whole exerts a deactivating effect. Electrophilic attack occurs preferentially at positions 5 and 8.^{[10][11]} This regioselectivity is dictated by the stability of the resulting cationic intermediate (Wheland complex), where attack at C5 or C8 allows for resonance structures that do not disrupt the

aromaticity of the pyridine ring.^[10] Standard electrophilic reactions like nitration and halogenation will proceed at these positions, though often requiring harsher conditions than for benzene itself.^[12]

Applications in Drug Development

The 4-chloroquinoline moiety is a "privileged scaffold" in medicinal chemistry.^[7] Its true value is realized when the C4-chloro group is displaced by various nucleophiles (amines, thiols, alcohols) to generate libraries of new chemical entities for biological screening.

- **Antimalarial Agents:** The 4-aminoquinoline core is famously found in drugs like chloroquine. The nitrogen side chain introduced at the C4 position is crucial for the drug's mechanism of action, which involves interfering with heme detoxification in the malaria parasite.^[7]
- **Kinase Inhibitors:** Many small-molecule kinase inhibitors developed for oncology feature a quinoline core. The C4 position is a common attachment point for side chains that interact with the hinge region of the ATP-binding pocket of various kinases.
- **Anticancer and Antibacterial Agents:** The versatility of the C4 position allows for the introduction of diverse functional groups, leading to compounds with a wide range of biological activities.^[13] For instance, 4-nitro-3-chloroquinoline derivatives have shown significant anti-tumor effects.^[13]



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Caption: Role of **4-Chloro-3-methylquinoline** in drug discovery.

Safety and Handling

As with any active chemical reagent, proper handling of **4-Chloro-3-methylquinoline** is essential.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]
- Precautionary Statements:
 - Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[3][14]
 - Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).[14]

- Storage: Store under an inert gas (nitrogen or argon) at 2-8°C in a well-ventilated place with the container tightly closed.[3][4]

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